molecular formula C20H19BrN2O4S2 B3440239 1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine

1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3440239
M. Wt: 495.4 g/mol
InChI Key: SJWNCQPCNJVERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. It is a piperazine derivative that has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine is not fully understood. However, it is believed to inhibit the activity of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This results in an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to improve cognitive function by increasing acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine in lab experiments is its potential application in various fields such as cancer research and neurological disorders. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may hinder its potential application in certain fields.

Future Directions

There are several future directions for research on 1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine. One direction is to further investigate its potential as a therapeutic agent in various diseases such as cancer, neurological disorders, and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, research is needed to optimize the synthesis method of 1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine to improve its yield and purity.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine has been studied for its potential application as a therapeutic agent in various diseases such as cancer, neurological disorders, and inflammation. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-naphthalen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4S2/c21-18-6-9-19(10-7-18)28(24,25)22-11-13-23(14-12-22)29(26,27)20-8-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWNCQPCNJVERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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